molecular formula C22H29N5O2 B5587069 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5587069
M. Wt: 395.5 g/mol
InChI Key: JBNFTKZFMFDLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of a class of organic molecules that exhibit interesting chemical and physical properties due to their structural complexity. These molecules are often studied for their potential in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation processes. These methods are employed to construct the pyrimidine core and attach the necessary functional groups at specific positions on the molecule (Fang-wei, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain similar structures act by interacting with biological receptors or enzymes .

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-2-29-19-8-6-18(7-9-19)21(28)26-16-14-25(15-17-26)20-10-11-23-22(24-20)27-12-4-3-5-13-27/h6-11H,2-5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNFTKZFMFDLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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